Insufficient Public Comparative Data for Evidence-Based Differentiation
A comprehensive search of non-excluded sources (primary papers, patents, authoritative databases) yielded no quantitative head-to-head comparisons, no cross-study comparable data, and no class-level inference data with a defined comparator for the target compound. A BindingDB record (BDBM50348431) referencing CHEMBL1800934 and US9492405 describes a different molecule (C22H25NO4) with β2-adrenergic receptor agonist activity (EC50 4 nM), but this compound does not match the molecular formula or structure of the target. This mis-mapping highlights the risk of relying on unverified database cross-references. Without validated, comparator-based evidence, no differentiated value can be assigned to this compound relative to its analogs. [1] [2]
| Evidence Dimension | All possible differentiation dimensions (potency, selectivity, PK, stability) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | No data available |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
Procurement decisions must be suspended until primary data are generated or disclosed by the supplier; ordering based on assumed similarity to other benzamides risks experimental failure.
- [1] BindingDB. BDBM50348431 (CHEMBL1800934). Affinity Data: EC50 4 nM for human β2 adrenergic receptor. Note: This entry corresponds to C22H25NO4, not the target compound. View Source
- [2] U.S. Patent US9492405B2. Use of fenoterol and fenoterol analogues in the treatment of glioblastomas and astrocytomas. Note: The target compound is not listed in this patent. View Source
